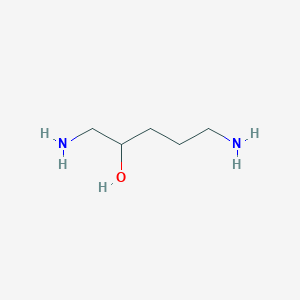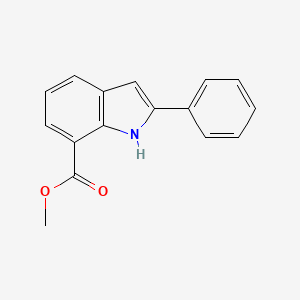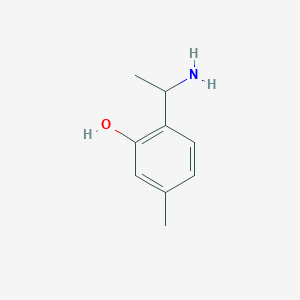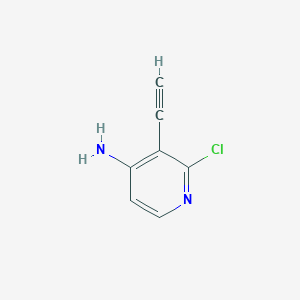
quinoline;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoline is a nitrogen-based heterocyclic aromatic compound with the systematic IUPAC name benzo[b]pyridine or 1-aza-naphthalene, and the chemical formula C₉H₇N . It is known for its chemical reactivity similar to benzene and pyridine ring systems, undergoing nucleophilic and electrophilic substitution reactions . Sulfuric acid, with the chemical formula H₂SO₄, is a highly corrosive strong mineral acid . When combined, quinoline and sulfuric acid are often used in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the most common methods for synthesizing quinoline is the Skraup synthesis. This method involves heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene . The sulfuric acid acts as a dehydrating agent, converting glycerol to acrolein, which then reacts with aniline to form 1,2-dihydroquinoline. This intermediate is further oxidized to quinoline .
Industrial Production Methods
In industrial settings, the Skraup synthesis is often employed due to its efficiency and high yield. The reaction is typically conducted in large reactors where the temperature and concentration of reactants are carefully controlled to optimize the yield and minimize the production of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Quinoline undergoes various types of chemical reactions, including:
Oxidation: Quinoline can be oxidized to form quinoline N-oxide.
Reduction: Quinoline can be reduced to form 1,2,3,4-tetrahydroquinoline.
Substitution: Quinoline can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-tetrahydroquinoline.
Substitution: Nitroquinoline, sulfoquinoline, and halogenated quinolines.
Wissenschaftliche Forschungsanwendungen
Quinoline and its derivatives have a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of quinoline and its derivatives involves interactions with various molecular targets and pathways. For example, quinoline-based antimalarial drugs, such as chloroquine, inhibit the heme polymerase enzyme in the malaria parasite, leading to the accumulation of toxic heme and parasite death . Quinoline derivatives also interact with DNA, proteins, and enzymes, affecting various biological processes .
Vergleich Mit ähnlichen Verbindungen
Quinoline is structurally similar to other nitrogen-containing heterocyclic compounds, such as:
Isoquinoline: Similar to quinoline but with the nitrogen atom in a different position.
Quinoxaline: Contains two nitrogen atoms in the ring structure.
Quinazoline: Contains a fused benzene and pyrimidine ring system.
Uniqueness
Quinoline is unique due to its broad spectrum of biological activities and its versatility in chemical reactions. Its ability to undergo various substitution reactions makes it a valuable building block in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
54957-90-3 |
|---|---|
Molekularformel |
C18H16N2O4S |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
quinoline;sulfuric acid |
InChI |
InChI=1S/2C9H7N.H2O4S/c2*1-2-6-9-8(4-1)5-3-7-10-9;1-5(2,3)4/h2*1-7H;(H2,1,2,3,4) |
InChI-Schlüssel |
HEYHFHLPRYIXBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=N2.C1=CC=C2C(=C1)C=CC=N2.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


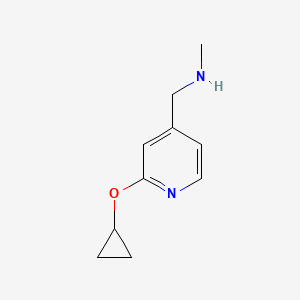
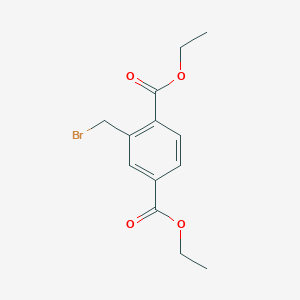

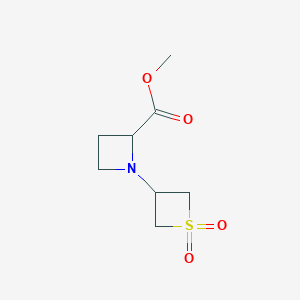
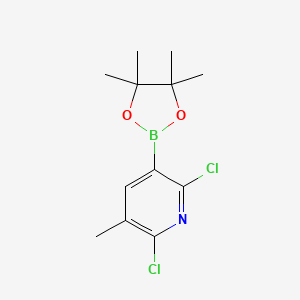
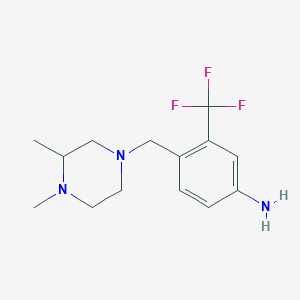

![3-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B12966908.png)
